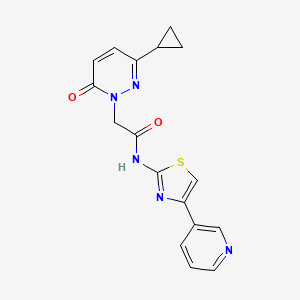
2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-(4-(pyridin-3-yl)thiazol-2-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-(4-(pyridin-3-yl)thiazol-2-yl)acetamide is a synthetic compound of significant interest within the fields of chemistry and pharmacology. This compound features a distinctive structure consisting of a pyridazinone ring and a thiazole group, which endow it with diverse and intriguing chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-(4-(pyridin-3-yl)thiazol-2-yl)acetamide typically involves multi-step organic reactions. The initial steps often involve the formation of the pyridazinone ring through cyclization reactions. Common reagents used include cyclopropyl ketones and nitriles, which react under acidic or basic conditions. The thiazole group is then introduced through condensation reactions involving thioamides and 3-pyridyl acetaldehydes. The final acetylation step uses acetic anhydride in the presence of a catalyst.
Industrial Production Methods
Industrial-scale production of this compound generally follows the same synthetic routes but on a larger scale. Optimization is focused on enhancing yield and purity while minimizing byproducts. Techniques such as solvent extraction, crystallization, and chromatography are employed to purify the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-(4-(pyridin-3-yl)thiazol-2-yl)acetamide undergoes various types of chemical reactions, including:
Oxidation: : Converts specific functional groups to higher oxidation states.
Reduction: : Reduces the ketone groups to alcohols under appropriate conditions.
Substitution: : Halogenation or alkylation reactions at specific sites on the molecule.
Condensation: : Forms larger, more complex molecules by the reaction of two or more molecules.
Common Reagents and Conditions
Some typical reagents used in these reactions include:
Oxidizing agents: : Potassium permanganate (KMnO₄), Chromium trioxide (CrO₃)
Reducing agents: : Sodium borohydride (NaBH₄), Lithium aluminum hydride (LiAlH₄)
Substituents: : Alkyl halides, Halogen acids
Condensing agents: : Dicyclohexylcarbodiimide (DCC), Thionyl chloride (SOCl₂)
Major Products Formed
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound is often used as a building block for synthesizing more complex molecules. Its unique structure allows for versatile modification and functionalization.
Biology
Biologically, it can interact with various biomolecules, making it a useful tool in studying cellular pathways and mechanisms.
Medicine
In medicinal research, it shows potential as a lead compound for drug development. Its structure allows for potential binding with target proteins, opening avenues for developing new therapeutics.
Industry
Industrially, 2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-(4-(pyridin-3-yl)thiazol-2-yl)acetamide is utilized in the synthesis of specialty chemicals and advanced materials.
Wirkmechanismus
The compound exerts its effects primarily through interaction with specific molecular targets in biological systems. These targets often include enzymes or receptors involved in key cellular processes. The compound can either inhibit or activate these targets, leading to altered cellular pathways and physiological responses. Pathways involved are usually those related to cellular signaling and metabolic processes.
Vergleich Mit ähnlichen Verbindungen
When compared to similar compounds, 2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-(4-(pyridin-3-yl)thiazol-2-yl)acetamide stands out due to its unique structure and reactivity. Similar compounds include:
2-(3-methyl-6-oxopyridazin-1(6H)-yl)-N-(4-(pyridin-3-yl)thiazol-2-yl)acetamide
2-(3-ethyl-6-oxopyridazin-1(6H)-yl)-N-(4-(pyridin-3-yl)thiazol-2-yl)acetamide
2-(3-phenyl-6-oxopyridazin-1(6H)-yl)-N-(4-(pyridin-3-yl)thiazol-2-yl)acetamide
Each of these compounds shares the core pyridazinone and thiazole groups but differs in their alkyl or aryl substitutions, leading to variations in their chemical properties and potential applications. This highlights the uniqueness of this compound, especially in terms of its chemical reactivity and potential for pharmaceutical development.
Eigenschaften
IUPAC Name |
2-(3-cyclopropyl-6-oxopyridazin-1-yl)-N-(4-pyridin-3-yl-1,3-thiazol-2-yl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N5O2S/c23-15(9-22-16(24)6-5-13(21-22)11-3-4-11)20-17-19-14(10-25-17)12-2-1-7-18-8-12/h1-2,5-8,10-11H,3-4,9H2,(H,19,20,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNPXXTRJXWHKCO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN(C(=O)C=C2)CC(=O)NC3=NC(=CS3)C4=CN=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N5O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-[(4-fluorophenyl)methyl]-2-[3-(3-methoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide](/img/structure/B2413937.png)
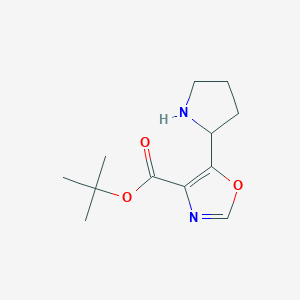
![ethyl 2-{2-[(5-{[(4-methyl-3-nitrophenyl)formamido]methyl}-4-(2-phenylethyl)-4H-1,2,4-triazol-3-yl)sulfanyl]propanamido}-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2413940.png)
![1-{4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]benzoyl}-4-phenylpiperazine](/img/structure/B2413942.png)
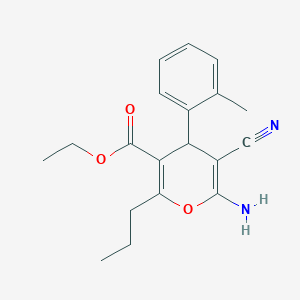


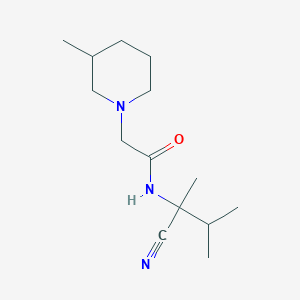
![5-(((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)sulfonyl)-2-methoxybenzamide](/img/structure/B2413947.png)
![2-(1,3-Dimethyl-2,6-dioxopurin-7-yl)-N-[3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl]acetamide](/img/structure/B2413948.png)
![(E)-3-[2-[(2-chlorophenyl)methoxy]naphthalen-1-yl]-2-cyano-N-(2-hydroxy-4-nitrophenyl)prop-2-enamide](/img/structure/B2413949.png)
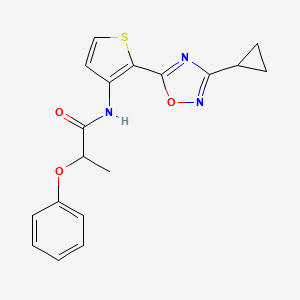
![3,4-diethoxy-N-(5-oxido-2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2413952.png)
![N-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-3,5-dimethoxybenzamide](/img/structure/B2413957.png)
